1-((3-Methylpiperidino)methyl)benzotriazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Methylpiperidino)methyl)benzotriazole hydrochloride is a compound that combines the structural features of benzotriazole and piperidine Benzotriazole is known for its versatile applications in various fields, including chemistry and material science, due to its unique physicochemical properties Piperidine, on the other hand, is a six-membered heterocyclic compound that is widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-((3-Methylpiperidino)methyl)benzotriazole hydrochloride typically involves the reaction of benzotriazole with 3-methylpiperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
1-((3-Methylpiperidino)methyl)benzotriazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzotriazole ring.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include solvents like acetonitrile, methanol, and dichloromethane, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, substituted, or addition derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-((3-Methylpiperidino)methyl)benzotriazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials, such as corrosion inhibitors and UV stabilizers, due to the unique properties of the benzotriazole moiety.
Mecanismo De Acción
The mechanism of action of 1-((3-Methylpiperidino)methyl)benzotriazole hydrochloride involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the electronic properties of the compound and its interactions with biological targets. The piperidine moiety can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-((3-Methylpiperidino)methyl)benzotriazole hydrochloride can be compared with other similar compounds, such as:
Benzotriazole derivatives: These compounds share the benzotriazole moiety and exhibit similar physicochemical properties, but differ in their substituents and overall structure.
Piperidine derivatives: These compounds contain the piperidine moiety and are widely used in medicinal chemistry for their biological activities.
Other heterocyclic compounds: Compounds with different heterocyclic moieties but similar applications in chemistry, biology, and medicine.
Propiedades
Número CAS |
19212-98-7 |
---|---|
Fórmula molecular |
C13H19ClN4 |
Peso molecular |
266.77 g/mol |
Nombre IUPAC |
1-[(3-methylpiperidin-1-ium-1-yl)methyl]benzotriazole;chloride |
InChI |
InChI=1S/C13H18N4.ClH/c1-11-5-4-8-16(9-11)10-17-13-7-3-2-6-12(13)14-15-17;/h2-3,6-7,11H,4-5,8-10H2,1H3;1H |
Clave InChI |
GNPAOPYEFJITHB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC[NH+](C1)CN2C3=CC=CC=C3N=N2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.